molecular formula C4H2BrClF3NO B6270878 2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride CAS No. 2613382-14-0

2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride

Cat. No. B6270878
CAS RN: 2613382-14-0
M. Wt: 252.4
InChI Key:
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Description

“2-Bromo-5-(trifluoromethyl)aniline” is a compound with the molecular formula C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da . It is used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(trifluoromethyl)aniline” consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The compound also contains an amine group .

Safety and Hazards

The safety data sheet for “2-Bromo-5-(trifluoromethyl)aniline” indicates that it causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride” are not available, “2-Bromo-5-(trifluoromethyl)pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent , indicating potential use in organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride involves the bromination of 5-(trifluoromethyl)-1,3-oxazole followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-(trifluoromethyl)-1,3-oxazole", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5-(trifluoromethyl)-1,3-oxazole in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Quench the reaction by adding sodium hydroxide solution and stirring for 10 minutes.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-bromo-5-(trifluoromethyl)-1,3-oxazole.", "Step 6: Dissolve 2-bromo-5-(trifluoromethyl)-1,3-oxazole in hydrochloric acid and stir for 1 hour at room temperature.", "Step 7: Evaporate the solvent to obtain 2-bromo-5-(trifluoromethyl)-1,3-oxazole hydrochloride." ] }

CAS RN

2613382-14-0

Molecular Formula

C4H2BrClF3NO

Molecular Weight

252.4

Purity

91

Origin of Product

United States

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